molecular formula C12H11FN2O2 B1529372 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1466675-71-7

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1529372
CAS No.: 1466675-71-7
M. Wt: 234.23 g/mol
InChI Key: OKLSAKLXOGFNEW-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11FN2O2 It is characterized by the presence of a pyrrolidine ring substituted with a cyano group and a fluorine atom on the phenyl ring

Biochemical Analysis

Biochemical Properties

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with selective androgen receptor modulators, influencing their binding affinity and activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in androgen receptor signaling . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby impacting cellular metabolism and function. Additionally, it may affect cell proliferation and apoptosis, depending on the cellular context and concentration used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of enzymes involved in androgen receptor signaling, leading to changes in gene expression and cellular responses . The binding interactions typically involve the cyano and fluorophenyl groups, which enhance the compound’s affinity for its target.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and gene expression . Threshold effects have been observed, where a specific concentration is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the metabolism of androgen receptor ligands, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites and alterations in cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach its site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects. For example, its presence in the nucleus can enhance its ability to modulate gene expression by acting on nuclear receptors.

Preparation Methods

The synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the cyano and fluorine substituents. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or amines.

    Introduction of Substituents: The cyano and fluorine groups can be introduced via nucleophilic substitution reactions using appropriate reagents like cyanide salts and fluorinating agents.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring, using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity, potentially inhibiting or modulating the activity of the target. The pyrrolidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Cyano-2-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    1-(4-Cyano-2-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of fluorine, potentially altering its hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-10-5-8(6-14)1-2-11(10)15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLSAKLXOGFNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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